Hydroxy-PEG6-t-butyl ester

Catalog No.
S530218
CAS No.
361189-64-2
M.F
C19H38O9
M. Wt
410.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG6-t-butyl ester

CAS Number

361189-64-2

Product Name

Hydroxy-PEG6-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C19H38O9

Molecular Weight

410.5

InChI

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3

InChI Key

VGGDPFAYSOSIOK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG6-t-butyl ester

Description

The exact mass of the compound Hydroxy-PEG6-t-butyl ester is 410.2516 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Tool

  • Structure and Properties: Hydroxy-PEG6-t-butyl ester is a heterobifunctional linker molecule. This means it has two functional groups with distinct chemical properties at each end []. One end possesses a hydroxyl group (OH), while the other end boasts a t-butyl ester protected carboxylic acid (COOH) group []. The PEG spacer in the middle (PEG6) signifies a chain of six polyethylene glycol units, known for their hydrophilic nature, promoting water solubility.
  • Function: The unique combination of functionalities makes Hydroxy-PEG6-t-butyl ester a valuable tool for bioconjugation. The hydroxyl group allows for further chemical modifications or conjugation with other molecules containing reactive groups []. The t-butyl ester, on the other hand, acts as a protective cap for the carboxylic acid. This cap can be selectively removed under acidic conditions, revealing a reactive group for conjugation with other biomolecules [].

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs): Hydroxy-PEG6-t-butyl ester finds application in the development of ADCs, a class of targeted therapies combining antibodies with potent cytotoxic drugs []. The linker can be used to attach the drug molecule to the antibody, facilitating targeted delivery to diseased cells [].
  • PROTAC® Molecules: This molecule also plays a role in the synthesis of PROTAC® chimeras, a novel approach for targeted protein degradation []. PROTAC® molecules recruit cellular machinery to degrade specific proteins, offering a promising strategy for treating various diseases [].

Hydroxy-PEG6-t-butyl ester is a derivative of polyethylene glycol, featuring a hydroxyl group at one end and a t-butyl ester at the other. Its molecular formula is C19H38O9, with a molecular weight of approximately 410.5 g/mol. This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous environments, making it particularly useful in various biochemical applications . The presence of the hydroxyl group allows for further derivatization, while the t-butyl ester can be deprotected under acidic conditions, facilitating additional chemical modifications .

  • Deprotection: Under acidic conditions, the t-butyl ester can be hydrolyzed to yield a carboxylic acid, enabling further functionalization.
  • Esterification: The hydroxyl group can react with various carboxylic acids to form esters, expanding the range of possible derivatives.
  • Bioconjugation: The hydroxyl group can also be utilized for the conjugation of biomolecules such as proteins and nucleic acids, enhancing their stability and solubility .

Hydroxy-PEG6-t-butyl ester exhibits significant biological activity due to its biocompatible nature. It is commonly used in drug delivery systems and bioconjugation applications. The hydrophilic properties of polyethylene glycol enhance the solubility and circulation time of therapeutic agents in biological systems. This compound has shown promise in increasing the half-life of proteins and improving their pharmacokinetic profiles .

The synthesis of Hydroxy-PEG6-t-butyl ester typically involves the following steps:

  • Polymerization: Ethylene oxide units are polymerized to form the polyethylene glycol backbone.
  • Functionalization: The hydroxyl end can be introduced through selective reactions involving hydroxylation techniques.
  • Esterification: The t-butyl ester is formed by reacting the terminal hydroxyl group with t-butyl chloroformate or similar reagents under controlled conditions .

Hydroxy-PEG6-t-butyl ester has a wide range of applications:

  • Bioconjugation: Used to modify proteins and nucleic acids to enhance their stability and functionality.
  • Drug Delivery: Serves as a carrier for pharmaceuticals, improving solubility and bioavailability.
  • Diagnostics: Utilized in the development of diagnostic agents due to its ability to improve the performance of biomolecules in assays .

Studies on Hydroxy-PEG6-t-butyl ester have demonstrated its effectiveness in enhancing interactions between biomolecules. Its ability to increase solubility allows for improved binding affinity in various biochemical assays. Furthermore, its biocompatibility makes it suitable for use in vivo, where it can facilitate targeted delivery of therapeutic agents while minimizing immunogenic responses .

Hydroxy-PEG6-t-butyl ester shares similarities with several other polyethylene glycol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameFunctional GroupsMolecular WeightUnique Features
Hydroxy-PEG6-t-butyl esterHydroxyl, t-butyl ester410.5 g/molVersatile for bioconjugation; easily deprotected
Acid-PEG6-t-butyl esterCarboxylic acid, t-butyl ester410.5 g/molAcidic end allows for different reactivity
Hydroxy-PEG8-t-butyl esterHydroxyl, t-butyl ester498.6 g/molLonger PEG chain may enhance solubility further
Bromo-PEG6-t-butyl esterBromo, t-butyl ester410.5 g/molReactive bromine allows for different coupling reactions

Hydroxy-PEG6-t-butyl ester stands out due to its balance of hydrophilicity and functional versatility, making it an attractive choice for researchers looking to modify biomolecules effectively .

Stepwise Synthesis Routes for Hydroxy-PEG6-t-butyl Ester

Hydroxy-PEG6-t-butyl ester represents a specialized polyethylene glycol derivative containing a terminal hydroxyl group and a tert-butyl protected carboxyl functionality [1] [2]. The compound exhibits the molecular formula C19H38O9 with a molecular weight of 410.5 grams per mole, characterized by six ethylene glycol repeating units between the functional termini [3]. The hydrophilic PEG spacer enhances solubility in aqueous media while maintaining the protective tert-butyl ester group that can be selectively deprotected under controlled acidic conditions [1] [2].

The stepwise synthesis of monodisperse polyethylene glycol derivatives typically involves iterative coupling reactions using protected monomers to achieve precise chain length control [16]. Traditional approaches employ acid-labile protecting groups such as dimethoxytrityl, requiring deprotection under acidic conditions followed by separate basic coupling reactions [16]. However, modern synthetic strategies utilize base-labile protecting groups to enable one-pot deprotection and coupling procedures, significantly improving synthetic efficiency [16].

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling reactions represent the most widely employed methodology for forming amide and ester bonds in polyethylene glycol synthesis [9] [13]. The reaction mechanism proceeds through formation of an O-acylisourea intermediate upon reaction of the carbodiimide with carboxylic acid substrates [9]. This unstable intermediate rapidly reacts with nucleophiles such as alcohols or amines to form the desired coupling products while releasing a soluble urea byproduct [9].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide represents the preferred coupling reagent for aqueous polyethylene glycol synthesis due to its water solubility and compatibility with biological systems [9] [12]. The optimal reaction conditions typically employ 4-morpholinoethanesulfonic acid buffer at pH 4.5-5.0 to maximize coupling efficiency while minimizing hydrolysis of the activated intermediate [9]. Higher pH conditions up to 7.2 remain compatible with the reaction chemistry, although reduced efficiency necessitates increased reagent concentrations [9].

The incorporation of N-hydroxysuccinimide significantly enhances coupling efficiency and stability of the activated intermediate [9] [43]. The two-step procedure involves initial activation of carboxylic acid groups with carbodiimide to form the O-acylisourea intermediate, followed by reaction with N-hydroxysuccinimide to generate a stable N-hydroxysuccinimide ester [43]. This activated ester demonstrates superior stability in aqueous solutions and reacts efficiently with primary amines at physiological pH conditions [43].

Carbodiimide ReagentSolubilityOptimal pH RangeReaction TimeCoupling Efficiency
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble4.5-6.01-4 hours85-95%
N,N'-DicyclohexylcarbodiimideOrganic solvents6.0-8.02-12 hours75-90%
N,N'-DiisopropylcarbodiimideOrganic solvents6.0-8.01-8 hours80-92%

The selection of appropriate carbodiimide reagents depends on the specific reaction conditions and substrate requirements [44]. N,N'-Dicyclohexylcarbodiimide demonstrates high reactivity for amide and ester formation, particularly in solid-phase synthesis applications [44] [47]. However, the insoluble dicyclohexylurea byproduct complicates purification procedures, making N,N'-diisopropylcarbodiimide preferable for solution-phase reactions due to its more soluble urea byproduct [44] [47].

Recent optimization studies have demonstrated that carbodiimide concentrations as low as 5 millimolar can achieve complete conjugation within one hour when combined with appropriate N-hydroxysuccinimide concentrations [46]. Higher concentrations may lead to overexposure and formation of undesired side products, particularly guanidine derivatives formed through direct reaction of amino groups with excess carbodiimide [48]. The optimal molar ratio of carbodiimide to N-hydroxysuccinimide typically ranges from 1:1 to 10:1, depending on the specific substrate and reaction conditions [12].

Protection/Deprotection Sequences for Functional Group Preservation

Protection and deprotection strategies play crucial roles in the synthesis of complex polyethylene glycol derivatives, enabling selective modification of specific functional groups while preserving others [16] . The tert-butyl ester protecting group in Hydroxy-PEG6-t-butyl ester provides excellent stability under basic and neutral conditions while allowing facile removal under mildly acidic conditions . This orthogonal reactivity enables selective functionalization of the terminal hydroxyl group without affecting the protected carboxyl functionality .

The tert-butyl protecting group demonstrates exceptional stability toward nucleophilic attack and basic hydrolysis conditions commonly employed in polyethylene glycol synthesis . Deprotection typically requires treatment with trifluoroacetic acid or dilute hydrochloric acid at ambient temperature, proceeding through an SN1 mechanism to generate the corresponding carboxylic acid and tert-butyl carbocation . The mild acidic conditions ensure minimal degradation of the polyethylene glycol backbone while achieving quantitative deprotection yields .

Alternative protecting group strategies employ base-labile functionalities such as phenethyl ethers to enable one-pot deprotection and coupling procedures [16]. These approaches utilize the same basic conditions required for Williamson ether formation, eliminating the need for separate deprotection and isolation steps [16]. The phenethyl protecting group undergoes beta-elimination under basic conditions to generate the free hydroxyl functionality, which immediately participates in subsequent coupling reactions [16].

Protecting GroupStability ConditionsDeprotection ConditionsReaction TimeYield
tert-Butyl esterBasic, neutral, heatingTrifluoroacetic acid, 25°C30-60 minutes>95%
Phenethyl etherAcidic, neutralPotassium tert-butoxide, 25°C15-30 minutes85-92%
DimethoxytritylBasic, neutral3% Trichloroacetic acid10-20 minutes>98%

The selection of appropriate protection/deprotection sequences requires careful consideration of functional group compatibility and reaction sequence optimization [16]. Solid-phase synthesis approaches offer significant advantages by enabling washing procedures to remove excess reagents and byproducts without chromatographic purification [28]. The use of excess reactants in solid-phase synthesis overcomes low-efficiency coupling reactions while suppressing undesired side reactions such as anionic polyethylene glycol depolymerization [28].

Advanced protection strategies employ multiple orthogonal protecting groups to enable sequential functionalization of different positions within the polyethylene glycol chain [16]. These approaches require careful planning of the synthetic sequence to ensure compatibility of all protection and deprotection conditions with previously installed functionalities [16]. The successful implementation of orthogonal protection strategies enables access to complex polyethylene glycol architectures with precisely defined substitution patterns [16].

Catalytic Systems for Efficient PEGylation Reactions

Catalytic systems play increasingly important roles in enhancing the efficiency and selectivity of polyethylene glycol synthesis and functionalization reactions [21] [22]. Transition metal catalysts, particularly palladium-based systems, demonstrate exceptional activity for carbon-carbon bond formation and cross-coupling reactions involving polyethylene glycol substrates [21] [25]. The incorporation of polyethylene glycol as both reaction medium and substrate offers unique advantages in terms of catalyst immobilization and product separation [21].

Ruthenium-based catalytic systems immobilized in polyethylene glycol demonstrate remarkable activity and stability for silylative coupling reactions [21]. The polyethylene glycol medium enables effective catalyst immobilization while facilitating product extraction through selective solvent systems [21]. Accumulative turnover numbers exceeding 660-734 have been achieved through repetitive batch operations, demonstrating the exceptional stability and reusability of these catalytic systems [21].

The chelation properties of polyethylene glycol oxygen atoms provide stabilization for metal catalysts while enhancing their catalytic activity [23]. This coordination effect resembles crown ether behavior, facilitating solvation of metal cations and acceleration of reaction rates [23]. Polyethylene glycol has been successfully employed as a phase-transfer catalyst in palladium-catalyzed Heck reactions, eliminating the need for additional quaternary ammonium salt catalysts [23].

Catalyst SystemReaction TypeTurnover NumberCatalyst LoadingReaction Time
Ruthenium-polyethylene glycolSilylative coupling660-7346.4 μmol6-24 hours
Palladium-polyethylene glycolHeck coupling150-2000.1 mol%8 hours
Iron-platinum-polyethylene glycolOxidation reactions300-4002 mol%2-4 hours

Recent developments in polyethylene glycol-covered tin catalysts demonstrate enhanced carbon dioxide reduction activity through improved carbon dioxide capture and transfer mechanisms [26]. The polyethylene glycol polymer layer captures carbon dioxide molecules and facilitates their transfer to the underlying tin surface with low energy barriers [26]. Density functional theory calculations confirm that polyethylene glycol density optimization is crucial for maintaining continuous carbon dioxide capture and transfer processes [26].

Bimetallic iron-platinum catalysts prepared through polyethylene glycol-glycerol synthetic routes exhibit superior activity for methanol oxidation reactions [24]. The polyethylene glycol-glycerol system provides effective control over nanoparticle size and morphology while preventing aggregation during synthesis [24]. These catalysts demonstrate excellent current density values of 36.36 milliamperes per square centimeter in acidic medium with superior cyclic stability approaching 80% retention after extended operation [24].

Purification Techniques for High-Purity End Products

The purification of polyethylene glycol derivatives requires specialized techniques due to their high polarity, water solubility, and tendency to form hydrogen-bonded complexes [27] [28]. Traditional chromatographic methods often prove challenging for highly hydrophilic polyethylene glycol compounds, necessitating alternative purification strategies [28]. Solid-phase synthesis approaches offer significant advantages by enabling purification through simple washing procedures rather than complex chromatographic separations [28].

Column chromatography using size exclusion media represents a widely employed purification technique for polyethylene glycol derivatives [27]. Sephadex matrices swollen in aqueous media provide effective separation based on molecular size differences [27]. The method typically yields six to seven identifiable fractions with distinct coloration, enabling isolation of the main product fraction with high purity [27]. Reapplication of the main fraction to fresh columns can further enhance purity levels [27].

Dialysis purification offers an alternative approach for removing low molecular weight impurities and excess reagents [27]. The process involves dissolution of crude polyethylene glycol products in water followed by dialysis against large volumes of pure water [27]. Progress monitoring through periodic sampling and analysis enables optimization of dialysis duration, typically requiring 24-70 hours depending on molecular weight and impurity levels [27].

Purification MethodCapacity (g/m²)Recovery YieldPurity LevelProcessing Time
Size exclusion chromatography200-40075-85%>95%2-4 hours
DialysisUnlimited80-90%>90%24-70 hours
Membrane centrifugation300-50085-95%>92%1-3 hours
Magnetic decantation>1000>95%>98%<1 hour

Membrane centrifugation provides rapid purification through selective retention of polyethylene glycol products while allowing removal of smaller impurities [27]. The technique employs appropriate molecular weight cutoff membranes with repeated washing cycles to achieve desired purity levels [27]. Centrifugation conditions typically involve 4000 gravity for 15 minutes, with the procedure repeated up to 15 times to track impurity removal progress [27].

Polyethylene glycol precipitation represents a powerful purification technique particularly effective for protein and nucleic acid separations [30] [33]. The method exploits the unique precipitation properties of polyethylene glycol to selectively isolate target compounds while removing contaminants [38]. Optimization of polyethylene glycol concentration, typically ranging from 0.1% to 4% weight per volume, enables fine-tuning of selectivity and recovery yields [30].

Advanced purification strategies employ polyethylene glycol-modulated chromatography to enhance separation efficiency [33]. The inclusion of polyethylene glycol in chromatography buffers modulates elution profiles and significantly improves binding capacity, vector purity, and recovery yields [33]. This approach has proven particularly effective for viral vector purification, demonstrating superior performance compared to conventional chromatographic methods [33].

Crystallization and recrystallization techniques offer exceptional purification potential for polyethylene glycol derivatives capable of forming crystalline solids [35] [36]. The process involves dissolution of impure material in minimal solvent volumes at elevated temperature, followed by controlled cooling to promote selective crystallization [35]. The technique achieves high purity levels by preferential incorporation of target molecules into the crystal lattice while excluding impurities [35].

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation of Polyethylene Glycol Backbone and End Groups

Proton and carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Hydroxy-polyethylene glycol 6-tertiary-butyl ester through detailed analysis of its polyethylene glycol backbone and terminal functional groups [1] [2]. The nuclear magnetic resonance spectral interpretation reveals distinct chemical environments that enable precise identification of structural components and assessment of molecular purity.

The polyethylene glycol backbone exhibits characteristic proton nuclear magnetic resonance signals centered at 3.6-3.8 parts per million, appearing as complex multiplets arising from the repetitive ethylene oxide units [1] [3]. These signals demonstrate the fundamental (-OCH₂CH₂O-) repeating pattern that defines the polyethylene glycol structure. The integration of these backbone protons relative to terminal group signals provides quantitative information regarding the degree of polymerization, which directly correlates with molecular weight determination [1] [3].

Carbon-13 nuclear magnetic resonance analysis of the polyethylene glycol backbone reveals overlapping signals in the 68-72 parts per million region, corresponding to the methylene carbons within the ether linkages [1] [2]. The natural abundance of carbon-13 (1.1%) creates satellite peaks flanking the main carbon-12 signals, appearing at approximately ±70 hertz from the central peak [1]. These carbon-13 coupled proton peaks become particularly significant for accurate molecular weight calculations, as their integration remains proportional to the polymer chain length while avoiding the complications associated with overlapping signals from the main polymer resonance [1].

The terminal hydroxyl group manifests as a broad, exchangeable proton signal typically observed between 2.5-3.0 parts per million [2]. The chemical shift position varies depending on concentration, temperature, and solvent conditions due to hydrogen bonding interactions [4]. The hydroxyl-adjacent methylene carbon appears as a distinct triplet around 3.8-4.0 parts per million in proton nuclear magnetic resonance spectra, with corresponding carbon-13 resonance at 61-63 parts per million [2].

Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts for Hydroxy-polyethylene glycol 6-tertiary-butyl ester

Functional Group¹H Nuclear Magnetic Resonance Chemical Shift (δ, ppm)¹³C Nuclear Magnetic Resonance Chemical Shift (δ, ppm)Multiplicity/Notes
Terminal hydroxyl (-OH)2.5-3.0 (broad)-Exchangeable proton
Polyethylene glycol backbone (-OCH₂CH₂O-)3.6-3.8 (multiplet)70-72Characteristic polyethylene glycol pattern
Polyethylene glycol methylene adjacent to terminal OH3.8-4.0 (triplet)61-63¹³C coupling visible
tertiary-butyl ester methyl groups1.45 (singlet, 9H)28.0Characteristic tertiary-butyl
tertiary-butyl ester quaternary carbon-82-84Quaternary carbon
Carbonyl carbon (C=O)-170-172Ester carbonyl
Polyethylene glycol methylene carbons-68-72Multiple overlapping signals
Propanoate chain (-CH₂CH₂COO-)2.6-2.8 (multiplet, 4H)28-30, 65-67Propanoate linker

The tertiary-butyl ester terminus demonstrates highly characteristic nuclear magnetic resonance features that facilitate unambiguous identification [5] [6]. The nine equivalent methyl protons appear as a sharp singlet at 1.45 parts per million, providing a distinctive fingerprint for the tertiary-butyl protecting group [5]. The corresponding methyl carbons resonate at 28.0 parts per million, while the quaternary carbon appears between 82-84 parts per million in carbon-13 spectra [7] [8]. The ester carbonyl carbon exhibits the expected downfield chemical shift at 170-172 parts per million, confirming the ester linkage integrity [5] [6].

Quantitative nuclear magnetic resonance analysis enables accurate molecular weight determination through end group analysis methodology [1] [3]. The integration ratio between the tertiary-butyl methyl protons (9H) and the polyethylene glycol backbone protons provides direct measurement of the degree of polymerization. This approach proves more reliable than traditional methods relying on the main polymer signal, as the tertiary-butyl signal maintains consistent integration regardless of polymer chain length [1].

The propanoate linker connecting the polyethylene glycol backbone to the tertiary-butyl ester exhibits characteristic multiplet patterns between 2.6-2.8 parts per million for the methylene protons [2]. Carbon-13 analysis reveals the propanoate carbons at 28-30 parts per million for the alpha-methylene and 65-67 parts per million for the beta-methylene adjacent to the ether linkage [2].

Accurate interpretation of nuclear magnetic resonance spectra requires consideration of carbon-13 coupling effects, particularly for polymer molecular weight calculations [1]. The carbon-13 coupled proton peaks of the polyethylene glycol repeating units provide enhanced accuracy for quantitative analysis, as these signals remain directly proportional to the polymer chain length without interference from overlapping resonances that complicate integration of the main polymer signals [1] [2].

Mass Spectrometric Analysis of Molecular Weight Distribution

Mass spectrometric analysis of Hydroxy-polyethylene glycol 6-tertiary-butyl ester requires sophisticated approaches to characterize the inherent molecular weight distribution and polydispersity typical of polyethylene glycol-based compounds [9] [10] [11]. Electrospray ionization mass spectrometry coupled with high-resolution detection systems enables detailed characterization of the polymer distribution and identification of specific oligomers within the sample [12] [10] [11].

The molecular weight distribution analysis reveals the polydisperse nature of the compound, with individual oligomers separated by 44 dalton intervals corresponding to ethylene oxide monomer units [9] [13]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides exceptional resolution for polymer characterization, enabling identification of individual chain lengths and end group compositions [14] [15]. The molecular ion peak appears at mass-to-charge ratio 410.25, representing the intact Hydroxy-polyethylene glycol 6-tertiary-butyl ester molecule [16] [17].

Table 3: Mass Spectrometric Fragmentation Pattern

Fragment Ion (m/z)Relative Intensity (%)Assignment/OriginIonization Mode
410.25 [M]⁺100Molecular ion peakElectrospray ionization+/Matrix-assisted laser desorption ionization
393.23 [M-OH]⁺15-25Loss of hydroxyl groupElectrospray ionization+
354.21 [M-C₄H₈]⁺30-45Loss of isobutene from tertiary-butylElectrospray ionization+/Collision-induced dissociation
310.19 [M-C₅H₁₂O₂]⁺20-35Loss of tertiary-butyl ester groupElectrospray ionization+/Collision-induced dissociation
89.06 [C₄H₉O₂]⁺40-60tertiary-butyl ester fragmentElectrospray ionization+/Collision-induced dissociation
73.03 [C₄H₉O]⁺25-40tertiary-butyl fragmentElectrospray ionization+/Collision-induced dissociation
57.07 [C₄H₉]⁺80-95Tertiary butyl cationElectrospray ionization+/Collision-induced dissociation
45.03 [C₂H₅O]⁺60-80Ethylene oxide unitElectrospray ionization+/Collision-induced dissociation

Collision-induced dissociation experiments provide detailed fragmentation patterns that confirm structural assignments and reveal the characteristic breakdown pathways of the molecule [12] [18]. The loss of isobutene (C₄H₈, 56 daltons) from the tertiary-butyl ester represents a major fragmentation pathway, yielding the fragment at mass-to-charge ratio 354.21 [19]. This fragmentation occurs through elimination of the tertiary-butyl cation intermediate, which subsequently loses a proton to form isobutene [19].

The charge reduction methodology using ion-molecule reactions significantly simplifies complex mass spectra by reducing the multiple charging effects commonly observed with polyethylene glycol polymers [11] [20]. Post-column addition of charge-stripping agents such as triethylamine facilitates interpretation of higher molecular weight distributions by minimizing spectral complexity arising from overlapping charge states [13] [21].

Accurate molecular weight determination requires careful consideration of the polydispersity index, which typically ranges from 1.01 to 1.10 for well-characterized polyethylene glycol derivatives [22]. The number-average molecular weight and weight-average molecular weight calculations derive from the integrated peak intensities across the entire molecular weight distribution [23] [24]. Advanced deconvolution algorithms enable separation of overlapping isotope patterns and charge states, particularly important for higher molecular weight variants [9] [11].

The electrospray ionization process preferentially forms sodium and potassium adducts due to the strong affinity of polyethylene glycol for alkali metals [1] [12]. Multiple cationization states create complex spectral patterns that require sophisticated data processing for accurate molecular weight assignment [18] [11]. Implementation of lithium cationization provides optimal structural information with minimal spectral complexity compared to other group I metals [12].

Ion mobility spectrometry coupled with time-of-flight mass spectrometry offers enhanced characterization capabilities by separating polymer conformers based on their collision cross-sections [11] [20]. This approach enables differentiation of various chain lengths and provides additional specificity for characterizing polyethylene glycol materials with complex molecular weight distributions [11] [20].

Fourier Transform Infrared Fingerprinting of Ester and Hydroxyl Functionalities

Fourier transform infrared spectroscopy provides definitive identification of functional groups within Hydroxy-polyethylene glycol 6-tertiary-butyl ester through characteristic vibrational frequencies that serve as molecular fingerprints [25] [26] [27]. The spectroscopic analysis enables differentiation of ester and hydroxyl functionalities while confirming the integrity of the polyethylene glycol backbone structure.

The ester carbonyl functionality exhibits a characteristic and intense absorption band between 1735-1740 wavenumbers, representing the carbon-oxygen double bond stretching vibration [5] [6]. This frequency range corresponds to saturated aliphatic esters, with the tertiary-butyl ester showing slight variations from primary and secondary ester analogs due to steric effects [6]. The high intensity and sharp peak profile make the carbonyl stretch an unambiguous identifier for ester functional groups [5].

Table 4: Fourier Transform Infrared Characteristic Absorption Bands

Frequency (cm⁻¹)AssignmentIntensityCharacteristic Notes
3400-3450O-H stretching (hydroxyl)Medium-broadTerminal hydroxyl group
2970-2880C-H stretching (alkyl)StrongAlkyl chains in polyethylene glycol and tertiary-butyl
1735-1740C=O stretching (ester)Very strongCharacteristic ester carbonyl
1480CH₃ asymmetric deformationMediumtertiary-butyl and methylene groups
1390, 1370CH₃ symmetric deformation (tertiary-butyl)Medium (doublet)Characteristic tertiary-butyl pattern
1280-1300C-O stretching (ester)StrongEster C-O bond
1100-1120C-O-C stretching (polyethylene glycol backbone)Very strongCharacteristic polyethylene glycol signature
1010-1050C-O stretching (primary alcohol)Medium-strongTerminal hydroxyl C-O
950-980C-C stretching (polyethylene glycol backbone)MediumPolyethylene glycol backbone vibrations
840-860C-O-C bending (ether)MediumEther linkage deformation

The hydroxyl functionality demonstrates a broad absorption band centered between 3400-3450 wavenumbers, arising from the oxygen-hydrogen stretching vibration [28] [29]. The broad nature of this band results from hydrogen bonding interactions, both intermolecular and intramolecular, which create a distribution of vibrational environments [4]. The exact position and intensity depend on concentration, temperature, and hydrogen bonding strength [4] [28].

The polyethylene glycol backbone exhibits a highly characteristic and intense absorption between 1100-1120 wavenumbers, corresponding to the carbon-oxygen-carbon asymmetric stretching vibration of the ether linkages [26] [30]. This band serves as a definitive fingerprint for polyethylene glycol-containing compounds and enables quantitative analysis of polyethylene glycol content in complex mixtures [26] [27]. The intensity of this absorption correlates directly with the degree of polymerization and polyethylene glycol content [26].

Tertiary-butyl ester groups display distinctive infrared features that facilitate unambiguous identification [31] [32]. The methyl deformation vibrations appear as a characteristic doublet at 1390 and 1370 wavenumbers, representing the symmetric deformation modes of the tertiary-butyl methyl groups [32]. This doublet pattern distinguishes tertiary-butyl esters from primary and secondary alkyl esters, which exhibit different splitting patterns [31] [32].

The ester carbon-oxygen stretching vibration manifests between 1280-1300 wavenumbers with strong intensity [5]. This frequency corresponds to the single bond connecting the carbonyl carbon to the oxygen atom of the tertiary-butyl group. The position within this range depends on the electronic environment and steric factors surrounding the ester linkage [5] [6].

Advanced spectroscopic techniques such as attenuated total reflection Fourier transform infrared spectroscopy enable analysis of liquid samples without extensive sample preparation [33] [34]. This approach proves particularly valuable for characterizing the hydration state and conformational behavior of polyethylene glycol derivatives [33] [34]. The ratio of trans and gauche configurations of the carbon-oxygen-carbon bonds can be determined through careful analysis of the ether stretching region [34].

Quantitative Fourier transform infrared analysis enables determination of functional group concentrations and assessment of chemical purity [27]. The relative intensities of the hydroxyl, ester, and ether absorptions provide quantitative information regarding the degree of functionalization and potential impurities [28] [27]. Spectral subtraction techniques allow isolation of specific absorption bands from overlapping features, enhancing the accuracy of quantitative measurements [26] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

410.2516

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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